N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide

GLS inhibitor building block molecular weight

N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide (CAS 61784-93-8) is a synthetic 1,3,4-thiadiazole derivative possessing a single phenylacetamido group and an N-ethylacetamide side chain. Its molecular architecture represents the minimal monomeric pharmacophore of the bis-thiadiazole glutaminase inhibitor BPTES, making it a strategic building block for structure‑activity relationship (SAR) studies and the modular construction of allosteric kidney‑type glutaminase (GLS) inhibitors.

Molecular Formula C14H16N4O2S
Molecular Weight 304.37 g/mol
Cat. No. B12922801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide
Molecular FormulaC14H16N4O2S
Molecular Weight304.37 g/mol
Structural Identifiers
SMILESCCN(C1=NN=C(S1)N(C2=CC=CC=C2)C(=O)C)C(=O)C
InChIInChI=1S/C14H16N4O2S/c1-4-17(10(2)19)13-15-16-14(21-13)18(11(3)20)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3
InChIKeyUMRDAVSUGCAKHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide – A Monomeric Thiadiazole Scaffold for Targeted GLS Inhibitor Design and SAR Exploration


N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide (CAS 61784-93-8) is a synthetic 1,3,4-thiadiazole derivative possessing a single phenylacetamido group and an N-ethylacetamide side chain . Its molecular architecture represents the minimal monomeric pharmacophore of the bis-thiadiazole glutaminase inhibitor BPTES, making it a strategic building block for structure‑activity relationship (SAR) studies and the modular construction of allosteric kidney‑type glutaminase (GLS) inhibitors [1].

Why Generic Substitution Fails for N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide


Interchanging thiadiazole‑based GLS inhibitors is not possible without quantitative alteration of biological and physicochemical properties. The SAR of BPTES analogs demonstrates that truncation of the phenylacetamido group causes a >50‑fold loss in GLS inhibitory potency (IC50 from 3.3 μM to >100 μM) [1]. Similarly, linker length and composition dramatically affect activity; a mercaptoethyl linker yields an IC50 of 50 nM while the corresponding n‑propyl linker reduces potency 46‑fold (IC50 2.3 μM) [2]. Because this compound provides a single phenylacetamido‑thiadiazole unit with a defined N‑ethylacetamide handle, substituting a generic thiadiazole intermediate would bypass the precise electronic and steric parameters that govern allosteric GLS binding, compromising both target engagement and downstream synthetic tractability.

Quantitative Evidence Guide: N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide vs. Comparator Scaffolds


Molecular Weight Advantage for Modular Diversification vs. BPTES and CB-839

The target compound possesses a molecular weight of 304.37 g/mol , which is 42% lower than BPTES (524.68 g/mol) and 47% lower than the clinical candidate CB‑839/telaglenastat (571.57 g/mol) . This substantially reduced mass facilitates more efficient downstream conjugation and linker chemistry, enabling systematic SAR exploration without the steric constraints imposed by pre‑dimerized scaffolds.

GLS inhibitor building block molecular weight synthetic tractability

LogP Reduction for Improved Aqueous Solubility Relative to BPTES

The computed LogP of the target compound is 2.04 , compared to ACD/LogP 3.97 for BPTES . This 1.93-log-unit decrease indicates substantially lower lipophilicity, predicting improved aqueous solubility and more favorable handling characteristics in biochemical assay buffers. Notably, BPTES requires DMSO stock solutions due to poor water solubility, whereas the reduced LogP of the monomeric scaffold may permit wider solvent compatibility during library synthesis.

lipophilicity solubility LogP drug-likeness

Lower Polar Surface Area Favorable for Passive Membrane Permeability vs. CB-839

The polar surface area (PSA) of the target compound is 106.66 Ų , significantly lower than CB‑839 (160.12 Ų) . A PSA below 140 Ų is generally associated with good intestinal absorption, and values under 90 Ų are favorable for blood‑brain barrier penetration. While the target compound slightly exceeds the CNS threshold, its PSA is still 34% lower than that of CB‑839, suggesting superior passive membrane permeability and oral bioavailability potential for derived conjugates.

PSA permeability drug design CNS penetration

Preservation of the Critical Phenylacetamido Pharmacophore for GLS Allosteric Site Binding

SAR studies of BPTES analogs have established that removal of both phenylacetyl groups completely abolishes GLS inhibitory activity (compound 5 IC50 >100 μM vs BPTES IC50 3.3 μM) [1]. Retention of a single phenylacetamido group (compound 6) restores potency to IC50 2.7 μM [1]. The target compound incorporates exactly one phenylacetamido moiety on the thiadiazole ring, thus preserving the minimal pharmacophore required for allosteric GLS engagement. This structural feature makes it an ideal monomeric probe for mapping the GLS dimer interface, where symmetric binding of two phenylacetamido groups normally occurs.

pharmacophore GLS allosteric site SAR BPTES analog

Commercial Purity Benchmarking for Reproducible SAR Campaigns

The commercially available batch of N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is specified at 97% purity , which meets or exceeds the typical purity threshold (≥95%) required for reliable SAR studies. For comparison, many bespoke thiadiazole intermediates are supplied at 90–95% purity, introducing variability in biological assay outcomes. The defined purity level ensures that observed biological effects in downstream GLS assays can be confidently attributed to the target compound rather than impurities.

purity quality control reproducibility procurement

Optimal Research and Industrial Application Scenarios for N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide


Modular Synthesis of Asymmetric BPTES‑like GLS Inhibitors

The compound serves as a monomeric electrophile or nucleophile for constructing asymmetric GLS inhibitors possessing one phenylacetamido‑thiadiazole arm. By coupling the N‑ethylacetamide handle to diverse linker‑thiadiazole fragments, researchers can systematically explore the SAR of the GLS dimer interface. This modular approach, grounded in the SAR data showing that mono‑phenylacetamido analogs retain nanomolar potency (compound 11b IC50 1.9 μM) [1], enables rapid library generation without the need for symmetric bis‑thiadiazole synthesis.

Physicochemical Property Optimization in Thiadiazole‑Based Drug Discovery

With a LogP of 2.04 and PSA of 106.66 Ų , the compound provides a favorable starting point for optimizing solubility and permeability. Compared to the highly lipophilic BPTES scaffold (LogP 3.97) , this monomer offers a more drug‑like lead for hit‑to‑lead campaigns. Medicinal chemistry teams can use the monomer as a reference point to measure the impact of linker addition on LogP and PSA, facilitating multiparameter optimization toward orally bioavailable GLS inhibitors.

Fragment‑Based Screening and Pharmacophore Mapping of GLS Allosteric Site

The compound retains the minimal phenylacetamido‑thiadiazole pharmacophore that is essential for GLS allosteric binding, as evidenced by the >30‑fold potency difference between analogs with and without this moiety [1]. It can be deployed as a fragment in surface plasmon resonance (SPR) or thermal shift assays to validate binding to recombinant GLS, and to compete with BPTES for the allosteric pocket. The resulting binding data can guide structure‑based design of higher‑affinity inhibitors.

Chemical Biology Probe Development for Glutamine Metabolism Studies

The N‑ethylacetamide group provides a convenient synthetic handle for attaching biotin, fluorophores, or photoaffinity labels without disrupting the phenylacetamido pharmacophore. This enables the creation of chemical biology probes to study GLS subcellular localization, target engagement, and off‑target profiling in glutamine‑dependent cancer cell lines, building on the established antiproliferative activity of truncated BPTES analogs in P493 human B lymphoma cells [1].

Quote Request

Request a Quote for N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.